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4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE
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Overview
Description
4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a sulfone group attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through a cycloaddition reaction involving hydrazine and an appropriate alkyne or diketone. For example, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents .
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Bromination: : The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .
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Attachment of the Sulfone Group: : The sulfone group can be introduced through a sulfonylation reaction. This involves reacting the bromopyrazole with a sulfonyl chloride derivative of the difluorophenyl ring under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfone group can participate in redox reactions, potentially forming sulfoxides or sulfides.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: Sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfides: Formed through redox reactions involving the sulfone group.
Coupled Products: Formed through cross-coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, including inhibitors and other biologically active molecules.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme inhibition and other biochemical processes due to its ability to interact with various molecular targets.
Mechanism of Action
The mechanism of action of 4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfone group can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of the target’s activity . The difluorophenyl ring may also enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog without the sulfone and difluorophenyl groups.
2-(4-Bromo-1H-pyrazol-1-yl)aniline: Contains an aniline group instead of the sulfone and difluorophenyl groups.
4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline: Another analog with different substituents on the pyrazole ring.
Uniqueness
4-BROMO-1H-PYRAZOL-1-YL (2,5-DIFLUOROPHENYL) SULFONE is unique due to the presence of both the sulfone group and the difluorophenyl ring, which confer distinct chemical and biological properties. These features enhance its potential for specific interactions with molecular targets and its versatility in synthetic applications .
Properties
IUPAC Name |
4-bromo-1-(2,5-difluorophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O2S/c10-6-4-13-14(5-6)17(15,16)9-3-7(11)1-2-8(9)12/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTQVXREMOJNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N2C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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